Isopropylamine hydrobromide
Overview
Description
Isopropylamine hydrobromide is an organic compound that belongs to the class of amines. It is a derivative of isopropylamine, where the amine group is protonated and paired with a hydrobromide ion. This compound is typically found as a white to pale-yellow crystalline powder and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is used in various chemical reactions and industrial applications due to its reactivity and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylamine hydrobromide can be synthesized through the reaction of isopropylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where isopropylamine is slowly added to a solution of hydrobromic acid under controlled temperature conditions to prevent excessive heat generation. The reaction can be represented as follows:
(CH3)2CHNH2+HBr→(CH3)2CHNH3+Br−
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of isopropylamine with hydrobromic acid in a continuous flow reactor. The reaction mixture is then cooled, and the product is crystallized out of the solution. The crystals are filtered, washed, and dried to obtain the final product with high purity.
Types of Reactions:
Protonation: this compound can undergo protonation reactions due to the presence of the amine group.
Substitution: It can participate in nucleophilic substitution reactions where the hydrobromide ion can be replaced by other nucleophiles.
Condensation: The compound can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions:
Protonation: Hydrobromic acid is commonly used for protonation.
Substitution: Various nucleophiles such as hydroxide ions, alkoxide ions, or other amines can be used.
Condensation: Carbonyl compounds like aldehydes and ketones are used in the presence of a catalyst.
Major Products Formed:
Protonation: Formation of this compound.
Substitution: Formation of substituted amines or other derivatives.
Condensation: Formation of imines or Schiff bases.
Scientific Research Applications
Isopropylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and imines.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is used in the synthesis of pharmaceuticals, including drugs that act on the central nervous system.
Industry: It is employed in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of isopropylamine hydrobromide involves its ability to act as a proton donor due to the presence of the hydrobromide ion. In biological systems, it can interact with various molecular targets, including enzymes and receptors, by donating a proton to these targets, thereby altering their activity. The compound can also participate in nucleophilic substitution reactions, where the hydrobromide ion is replaced by other nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
Isopropylamine hydrobromide can be compared with other similar compounds such as:
Ethylamine hydrobromide: Similar in structure but with an ethyl group instead of an isopropyl group.
Methylamine hydrobromide: Contains a methyl group instead of an isopropyl group.
Propylamine hydrobromide: Has a straight-chain propyl group instead of a branched isopropyl group.
Uniqueness: this compound is unique due to its branched isopropyl group, which imparts different steric and electronic properties compared to its straight-chain counterparts. This can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
propan-2-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.BrH/c1-3(2)4;/h3H,4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWKNMLSVLOQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29552-58-7 | |
Record name | Isopropylamine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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